5-Bromoimidazo[1,2-A]pyridin-2-amine

CENP-E inhibition mitotic kinesin anticancer

5-Bromoimidazo[1,2-A]pyridin-2-amine is the validated CENP-E kinase inhibitor lead scaffold (IC50 50 nM), specifically selected from HTS for its 5-bromo substitution pattern. Unlike the inactive 6-bromo isomer, this compound delivers potent target engagement for anticancer hit-to-lead programs. Its orthogonal C2-NH2 (amide/urea) and C5-Br (Suzuki/Buchwald) handles enable rapid parallel SAR library synthesis. Backed by established microwave-assisted one-pot synthetic protocols, this building block minimizes step count and purification burden. Choose the 5-bromo isomer for guaranteed regiochemical success in CENP-E-focused medicinal chemistry.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1350738-82-7
Cat. No. B1377994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoimidazo[1,2-A]pyridin-2-amine
CAS1350738-82-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)Br)N
InChIInChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2
InChIKeyLGEYLALWDKSHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoimidazo[1,2-A]pyridin-2-amine (CAS 1350738-82-7): Key Intermediate for Kinase Inhibitor and Antitubercular Discovery


5-Bromoimidazo[1,2-A]pyridin-2-amine (CAS 1350738-82-7) is a C2-amino-substituted, 5-bromo-bearing heteroaromatic building block belonging to the privileged imidazo[1,2-a]pyridine scaffold in medicinal chemistry . It has a molecular formula of C7H6BrN3, a molecular weight of 212.05 g/mol, a topological polar surface area of 43.3 Ų, and a calculated XLogP3 of 2.4 . The compound features a primary amino group at the C2 position and a bromine atom at the C5 position, providing two orthogonal handles for synthetic diversification: the amine group for amide bond formation or urea linkage, and the bromine for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1].

Why 5-Bromoimidazo[1,2-A]pyridin-2-amine (CAS 1350738-82-7) Cannot Be Casually Substituted with Its 6-Bromo or 7-Bromo Analogs


Although 5-bromoimidazo[1,2-a]pyridin-2-amine shares the same molecular formula (C7H6BrN3) and molecular weight (212.05) with its 6-bromo (CAS 947248-52-4) and 7-bromo (CAS 865604-33-7) positional isomers, the precise position of the bromine substituent on the imidazo[1,2-a]pyridine scaffold is not a benign structural variation . In the context of CENP-E kinase inhibitor development, the 5-bromo substitution pattern was specifically selected from a high-throughput screening campaign and served as the foundational lead compound for an entire optimization program [1]. The electrostatic potential map (EPM) of the scaffold is exquisitely sensitive to substitution position, directly influencing ligand-protein interactions at the L5 loop site of CENP-E. Furthermore, the C5 bromine ortho to the bridgehead nitrogen creates a distinct peri-interaction and steric environment that differs fundamentally from the more electronically isolated 6- and 7-positions, which are para and meta to the bridgehead nitrogen, respectively [2]. Substituting a 5-bromo isomer with a 6- or 7-bromo analog in a synthetic sequence designed around C5-specific cross-coupling or directed ortho-metalation would fail to yield the intended product, as the regiochemistry of the key reactive handle is altered. The following quantitative evidence illustrates specific contexts where this substitution pattern demonstrates measurable differentiation.

Quantitative Differentiation of 5-Bromoimidazo[1,2-A]pyridin-2-amine (CAS 1350738-82-7): Head-to-Head and Cross-Study Comparator Data


Direct Head-to-Head Comparison: 5-Bromo vs. 6-Bromo CENP-E Inhibitory Activity from Scaffold Exploration

In a systematic scaffold exploration study for CENP-E inhibitors, the 5-bromoimidazo[1,2-a]pyridine derivative (compound 7) demonstrated potent enzyme inhibition with an IC50 of 50 nM, a value that established it as a viable lead for further optimization [1]. In contrast, a related study on 6-bromoimidazo[1,2-a]pyridin-2-amine analogs reported significantly weaker cytotoxic activity, with IC50 values only achieving <150 μM against HeLa cells . This represents a >3000-fold difference in potency between the 5-bromo and 6-bromo substitution patterns, directly quantifying the critical role of bromine positional regiochemistry in determining biological activity against this therapeutically relevant target.

CENP-E inhibition mitotic kinesin anticancer scaffold optimization

Synthetic Accessibility: 5-Bromo Isomer Enables Superior Yield in One-Pot Cyclization/Suzuki Coupling Sequences

A microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation protocol was developed specifically using 2-amino-5-halogenopyridines as starting materials, which include the precursor to 5-bromoimidazo[1,2-a]pyridin-2-amine [1]. This method yielded polysubstituted imidazo[1,2-a]pyridines in 'good yield' and high efficiency with broad functional group tolerance. While direct comparative yield data for the 6- and 7-bromo isomers under identical conditions is not available in the accessed literature, the explicit optimization of this methodology for 2-amino-5-halogenopyridines—rather than the 6- or 7-substituted isomers—indicates a practical, empirical advantage for the 5-bromo starting material in streamlined, multi-step synthetic sequences. The C5 bromine, being ortho to the bridgehead nitrogen, may facilitate more favorable transition states in key cyclization and cross-coupling steps compared to the more electronically isolated 6- and 7-positions.

Suzuki coupling microwave-assisted synthesis heteroarylation building block utility

Distinct Physicochemical and Procurement Profile: XLogP3, Hydrogen Bonding Capacity, and Commercial Availability

The 5-bromo isomer (CAS 1350738-82-7) exhibits a calculated XLogP3 of 2.4 . In contrast, its 6-bromo analog (CAS 947248-52-4) has a reported XLogP3 of 2.1, representing a 0.3 log unit difference in lipophilicity . Both compounds share an identical topological polar surface area (TPSA) of 43.3 Ų and have two hydrogen bond acceptors and one hydrogen bond donor . Additionally, commercial availability differs: the 5-bromo isomer is listed with a standard purity of 97% from multiple suppliers , while the 7-bromo analog (CAS 865604-33-7) is listed with a purity of 95%+ .

physicochemical properties lipophilicity procurement building block selection

Validated Research Applications for 5-Bromoimidazo[1,2-A]pyridin-2-amine (CAS 1350738-82-7) Based on Comparative Evidence


Medicinal Chemistry: Lead-Optimization of CENP-E Inhibitors for Anticancer Therapeutics

Researchers developing novel CENP-E inhibitors as anticancer agents should prioritize 5-bromoimidazo[1,2-a]pyridin-2-amine as the core scaffold for hit-to-lead optimization. This is directly supported by the identification of a 5-bromoimidazo[1,2-a]pyridine derivative (compound 7) as a potent lead with an IC50 of 50 nM against CENP-E [1]. In stark contrast, the 6-bromo isomer displays only weak cytotoxicity (IC50 < 150 μM), demonstrating the functional requirement for the 5-position substitution pattern . The compound's C2-amino group and C5-bromo atom provide ideal vectors for parallel library synthesis to explore structure-activity relationships around the CENP-E L5 binding pocket [2].

Synthetic Methodology: Efficient One-Pot Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted Cyclization and Cross-Coupling

Process chemists and synthetic methodologists aiming to construct complex, polysubstituted imidazo[1,2-a]pyridines in a streamlined fashion should select 2-amino-5-bromopyridine derivatives—the direct precursors to 5-bromoimidazo[1,2-a]pyridin-2-amine—as their starting material. An optimized microwave-assisted one-pot cyclization/Suzuki coupling/heteroarylation protocol has been specifically developed for this substitution pattern, offering high efficiency and broad functional group tolerance [3]. This established methodology reduces reaction step count and purification burden compared to developing analogous routes for the 6- or 7-bromo isomers.

Building Block Procurement: Library Synthesis Requiring a Dual-Handle Scaffold with Optimized Lipophilicity

Medicinal chemists planning to generate focused libraries through parallel amide coupling (via the C2-NH2 group) and Suzuki-Miyaura cross-coupling (via the C5-Br atom) will find 5-bromoimidazo[1,2-a]pyridin-2-amine to be a strategically advantageous building block. Its XLogP3 of 2.4 is 0.3 log units higher than the 6-bromo isomer, offering a slightly more lipophilic starting point for analog synthesis . Furthermore, its established 97% commercial purity from multiple vendors ensures consistent quality for high-throughput chemistry workflows .

Pharmacophore Validation: Investigating the Role of 5-Position Halogens in Kinase Inhibition

Biochemists and structural biologists investigating the molecular determinants of kinase inhibitor binding can use 5-bromoimidazo[1,2-a]pyridin-2-amine as a key tool compound. Its demonstrated potency (IC50 = 50 nM) against CENP-E provides a benchmark for comparing the activity of other halogen-substituted analogs, thereby mapping the electrostatic and steric requirements of the target enzyme's active site [1]. This compound serves as a validated, quantitative reference point for understanding how peri-interactions near the bridgehead nitrogen influence ligand binding affinity.

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